molecular formula C14H10Cl2N4 B1441002 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine CAS No. 35252-49-4

2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine

Cat. No. B1441002
CAS RN: 35252-49-4
M. Wt: 305.2 g/mol
InChI Key: MCHWEIQXYXLNES-UHFFFAOYSA-N
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Description

The compound “2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine” is a complex organic molecule that contains several functional groups. It has a pyrrole ring which is a five-membered aromatic heterocycle, like benzene and unlike pyridine, containing one nitrogen atom. The benzyl group is often used in organic synthesis to introduce a phenyl group. The triazine ring is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrrole and triazine) would contribute to the compound’s stability. The electronegativity of the nitrogen atoms in the rings could also influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyrrole ring is susceptible to electrophilic substitution reactions, while the triazine ring might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings might increase its stability and affect its solubility in different solvents .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • The compound has been involved in the synthesis of novel heterocyclic systems, such as 1H-pyrrolo[2,3-e]-1,2,4-triazine, demonstrating its role in facilitating thermal intramolecular rearrangement and contributing to the discovery of new chemical structures (Wells et al., 1991).
  • It has been used in the creation of electrochromic applications, particularly in the synthesis of a new monomer for electrochemical polymerization, showcasing its utility in developing materials with specific optical properties (Ak, Ak, & Toppare, 2006).

Material Science and Polymer Chemistry

  • This chemical has been instrumental in the development of star-shaped pyrrole and thiophene functionalized monomers. These findings are significant in the field of material science, particularly for the synthesis of copolymers with unique electrochemical and optoelectronic properties (Ak & Toppare, 2009).
  • In the study of dendrimeric melamine cored complexes, this compound has shown potential in synthesizing new materials with specific magnetic behaviors, indicating its relevance in the study of novel magnetic materials (Uysal & Koç, 2010).

Novel Synthesis Methods and Molecular Structures

  • Research on the synthesis of 2,4,6-tris(prop-2-yn-1-yloxy)-1,3,5-triazine and its derivatives showcases the compound's role in creating new molecular structures, relevant in the field of organic chemistry and drug design (Seijas et al., 2014).
  • The compound's role in the synthesis of pyrrolo[2,1-f][1,2,4]triazine, an important regulatory material for antiviral drugs like Remdesivir, highlights its significance in pharmaceutical research (Roy et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-(1-benzylpyrrol-2-yl)-4,6-dichloro-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4/c15-13-17-12(18-14(16)19-13)11-7-4-8-20(11)9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHWEIQXYXLNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C2C3=NC(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694743
Record name 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine

CAS RN

35252-49-4
Record name 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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